![molecular formula C24H28N2O6 B5558664 N,N'-bis[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]succinamide](/img/structure/B5558664.png)
N,N'-bis[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]succinamide
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Description
N,N'-bis[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]succinamide, commonly known as BDBES, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BDBES is a succinamide derivative that is synthesized through a multi-step process.
Scientific Research Applications
Catalysis and Synthesis
N,N'-bis[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]succinamide may be relevant in the field of catalysis and synthesis, where researchers explore rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. These ligands, including similar structures, demonstrate excellent enantioselectivities and high catalytic activities, facilitating the efficient preparation of several chiral pharmaceutical ingredients (Imamoto et al., 2012).
Supramolecular Chemistry
In supramolecular chemistry, compounds like N,N'-bis[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]succinamide may participate in forming complex structures. For instance, succinates of 1-hydroxypropan-2-aminium derivatives have been studied for their potential anticonvulsant properties and exhibit intriguing supramolecular architectures, highlighting the compound's potential utility in designing new molecular assemblies (Żesławska et al., 2018).
Pharmacology and Drug Design
Although specifics on drug use and dosage are excluded from this discussion, the compound's structural analogs have been investigated for their role in medicinal chemistry, particularly in the synthesis and evaluation of novel prodrugs activated to cytotoxic alkylating agents by specific enzymes. Such studies provide a foundation for targeted cancer therapies, demonstrating the broader applicability of related compounds in drug development (Springer et al., 1990).
Photodynamic Therapy
Research into photodynamic therapy, a treatment method utilizing light-sensitive compounds to target cancer cells, might also find applications for N,N'-bis[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]succinamide or its derivatives. Studies have compared the skin phototoxicity of different photosensitizing drugs in mice, offering insights into the optimization of photodynamic agents for therapeutic use (Wolford et al., 1995).
Antibacterial Agents
The compound's structure may inspire the development of new antibacterial agents. Novel bis(pyrazole-benzofuran) hybrids with piperazine linkers have been synthesized and shown potent bacterial biofilm and MurB enzyme inhibition, a crucial factor in combating bacterial resistance. Such research underlines the importance of structural innovation in developing more effective antibacterial strategies (Mekky & Sanad, 2020).
properties
IUPAC Name |
N,N'-bis[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]butanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6/c1-15(21-13-29-17-7-3-5-9-19(17)31-21)25-23(27)11-12-24(28)26-16(2)22-14-30-18-8-4-6-10-20(18)32-22/h3-10,15-16,21-22H,11-14H2,1-2H3,(H,25,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOGSZUWOBXAJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1COC2=CC=CC=C2O1)NC(=O)CCC(=O)NC(C)C3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Bis-[1-(2,3-dihydro-benzo[1,4]dioxin-2-yl)-ethyl]-succinamide |
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